N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
Description
Key Functional Groups and Their Roles
- Thioacetamide Linkage (-S-C(=O)-N-) : The thioether sulfur atom bridges the pyrimidine and acetamide moieties, contributing to conformational flexibility while enabling hydrogen bonding via the carbonyl oxygen.
- Pyrimidine Ring : The six-membered aromatic ring at the core of the structure participates in π-π stacking interactions, as observed in related pyrimidine derivatives.
- 3,5-Dimethylpyrazole : This heterocyclic group introduces steric bulk and modulates electron density through its methyl substituents, influencing solubility and reactivity.
- Trifluoromethyl Group (-CF₃) : Positioned para to the chloro substituent on the phenyl ring, this strongly electron-withdrawing group enhances metabolic stability and lipophilicity.
Table 1: Critical Functional Groups and Structural Contributions
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of these groups. The singlet at δ 2.25 ppm in the proton NMR spectrum corresponds to the methyl groups on the pyrazole ring, while the trifluoromethyl group’s presence is evident from a characteristic triplet in the fluorine-19 NMR spectrum.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N5OS/c1-10-5-11(2)27(26-10)15-7-17(24-9-23-15)29-8-16(28)25-14-6-12(18(20,21)22)3-4-13(14)19/h3-7,9H,8H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXQYZRDSLFQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 501.9 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and metabolic stability .
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClF3N5O3S |
| Molecular Weight | 501.9 g/mol |
| CAS Number | 852171-36-9 |
The compound's mechanism of action is primarily linked to its interaction with specific biological targets, including enzymes involved in inflammatory pathways. The presence of the trifluoromethyl group enhances its binding affinity to these targets, potentially leading to increased efficacy as an anti-inflammatory or analgesic agent .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibition of certain enzymes related to pain and inflammation. For instance, it has been shown to inhibit mPGES-1 (microsomal prostaglandin E synthase-1) with an IC50 value in the low nanomolar range, suggesting strong potential for therapeutic applications in conditions like rheumatoid arthritis .
Case Studies
Case Study 1: Anti-inflammatory Activity
In a controlled study involving rodent models, the compound demonstrated significant anti-inflammatory effects compared to standard treatments. The study reported a reduction in paw edema by approximately 60% at a dosage of 10 mg/kg, indicating its potential as a novel anti-inflammatory agent.
Case Study 2: Pain Management
Another study evaluated the analgesic properties of the compound using thermal hyperalgesia models. Results indicated that the compound provided significant pain relief, with an effective dose (ED50) of 36.7 mg/kg, showcasing its potential utility in pain management therapies .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the chemical structure significantly influence biological activity. The incorporation of the trifluoromethyl group at the para-position of the aromatic ring enhances potency and selectivity against specific targets. Additionally, variations in the side chain structures have been shown to affect both solubility and bioavailability, critical factors for therapeutic effectiveness .
Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increased potency and metabolic stability |
| Side Chain Variations | Affected solubility and bioavailability |
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including compounds similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide, as effective anti-cancer agents. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study:
In a study evaluating pyrazole-based compounds, derivatives exhibited significant cytotoxicity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. Specific IC50 values were reported at 3.79 µM for MCF7, indicating strong potential for further development as an anti-cancer drug .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
Anti-Inflammatory Properties
The compound's structure suggests it may also exhibit anti-inflammatory properties. Pyrazole derivatives have been linked to the inhibition of inflammatory pathways, making them candidates for treating inflammatory diseases.
Research Insight:
Studies indicate that pyrazole compounds can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. This inhibition could lead to reduced inflammation and pain relief in conditions such as arthritis .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
Modifications and Derivatives
Research has focused on modifying the pyrazole and pyrimidine components to enhance activity and selectivity against specific biological targets.
Example Findings:
Modifications to the trifluoromethyl group have been shown to affect the lipophilicity and binding affinity of the compound, influencing its overall efficacy .
Potential Therapeutic Uses
Given its promising biological activities, this compound may serve as a lead compound for developing new therapeutics targeting:
- Cancer Treatment: As an anti-cancer agent with potential for further clinical development.
- Anti-inflammatory Drugs: For conditions characterized by excessive inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Modifications
Comparative analysis focuses on substituent effects, hydrogen-bonding networks, and bioactivity. Below is a framework for such comparisons, derived from crystallographic and intermolecular interaction methodologies:
Research Findings
Hydrogen-Bonding Networks : The target compound’s pyrimidine and pyrazole groups form a 2D hydrogen-bonded network (graph set R₂²(8) ), stabilizing its crystal lattice . Analog C’s oxygen atom increases H-bond acceptor strength, improving solubility but reducing membrane permeability.
Crystallographic Challenges : The trifluoromethyl group in the target compound introduces disorder in crystal structures, complicating refinement via SHELXL . Analog A’s nitro group resolves this issue, yielding higher-resolution data.
Bioactivity Trends : Pyrazole-containing analogs (target compound, Analog A) show superior kinase inhibition compared to imidazole derivatives (Analog B), likely due to conserved NH···O interactions in ATP-binding pockets.
Methodological Considerations
- SHELX in Structural Refinement : The target compound’s disordered regions require iterative refinement using SHELXL’s restraints (e.g., DFIX, FLAT) to model CF₃ groups accurately .
- Graph Set Analysis : Bernstein’s framework identifies recurring motifs (e.g., C(6) chains in pyrimidine stacks), aiding in predicting solubility and stability .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide?
- Methodological Answer : The synthesis involves sequential coupling reactions. First, prepare the pyrimidine-thiol intermediate via nucleophilic substitution of 6-chloropyrimidin-4-amine with a thiol-containing reagent. Next, react this with 2-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide under basic conditions (e.g., triethylamine) to form the thioether bond . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Confirm intermediate structures using -NMR and LC-MS before proceeding .
Q. How can hydrogen bonding patterns in this compound be systematically analyzed to predict crystal packing?
- Methodological Answer : Use graph-set analysis (Etter’s formalism) to categorize hydrogen bonds into D (donor), A (acceptor), and motifs like R(8) rings. Employ X-ray crystallography to resolve the structure, then analyze hydrogen-bonding networks using software like Mercury or CrystalExplorer. For example, the pyrazole NH and pyrimidine N atoms may act as donors/acceptors, influencing supramolecular assembly .
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?
- Methodological Answer :
- -/-NMR : Identify aromatic protons (6.5–8.5 ppm for pyrimidine/pyrazole) and trifluoromethyl groups (distinct -NMR signals).
- FT-IR : Confirm thioacetamide C=O (1650–1700 cm) and C-S (600–700 cm).
- HRMS : Validate molecular weight (exact mass calculation required due to Cl/F isotopes).
- HPLC : Assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,5-dimethylpyrazole moiety influence the compound’s reactivity or binding interactions?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Compare with analogs lacking methyl groups via kinetic studies (e.g., reaction rates with cysteine thiols). Crystallographic data can reveal steric hindrance from methyl groups affecting molecular packing or target binding .
Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., enzyme vs. cell-based assays)?
- Methodological Answer :
- Dose-Response Curves : Ensure consistency in IC measurements (use triplicates, standardized protocols).
- Solubility Checks : Verify compound solubility in assay media (DSC/TGA for thermal stability).
- Metabolite Screening : Use LC-MS to detect degradation products that may interfere in cellular assays but not in enzyme tests .
Q. How can X-ray crystallography challenges (e.g., twinning, weak diffraction) be addressed for this compound?
- Methodological Answer :
- Crystal Optimization : Screen crystallization conditions (e.g., vapor diffusion with PEG/ammonium sulfate).
- Data Collection : Use synchrotron radiation for weak diffractors.
- Refinement : Apply SHELXL for high-resolution data or twin refinement (BASF parameter adjustment). For twinned crystals, use CELL_NOW or TWINABS for integration .
Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, metabolic stability)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
